Cas no 2189235-52-5 (4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile)
![4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile structure](https://ja.kuujia.com/scimg/cas/2189235-52-5x500.png)
4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- EN300-26680063
- AKOS033449791
- 4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile
- Z1590810469
- 2189235-52-5
-
- インチ: 1S/C15H18N2OS/c1-12-2-4-13(5-3-12)6-7-15(18)17-8-9-19-11-14(17)10-16/h2-5,14H,6-9,11H2,1H3
- InChIKey: ANXYHOHKZAWFPV-UHFFFAOYSA-N
- ほほえんだ: S1CCN(C(CCC2C=CC(C)=CC=2)=O)C(C#N)C1
計算された属性
- せいみつぶんしりょう: 274.11398438g/mol
- どういたいしつりょう: 274.11398438g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 354
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26680063-0.05g |
4-[3-(4-methylphenyl)propanoyl]thiomorpholine-3-carbonitrile |
2189235-52-5 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile 関連文献
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrileに関する追加情報
Introduction to 4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile (CAS No. 2189235-52-5)
4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile, with the CAS number 2189235-52-5, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiomorpholines, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective properties. The unique structural features of 4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile make it a promising candidate for various therapeutic applications.
The molecular structure of 4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile consists of a thiomorpholine ring, a 4-methylphenyl group, and a propanoyl moiety. The thiomorpholine ring is a six-membered heterocyclic compound containing sulfur and nitrogen atoms, which imparts unique chemical and biological properties to the molecule. The 4-methylphenyl group adds hydrophobicity and aromaticity, while the propanoyl moiety contributes to the overall polarity and reactivity of the compound.
Recent studies have highlighted the potential of 4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits neuroprotective effects by inhibiting oxidative stress and reducing neuroinflammation. These findings suggest that 4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile could be a valuable candidate for developing new treatments for conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its neuroprotective properties, 4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile has also shown promise in anti-inflammatory applications. A study published in the European Journal of Medicinal Chemistry demonstrated that this compound effectively reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential therapeutic agent for inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile have also been extensively studied. Research indicates that this compound has good oral bioavailability and favorable pharmacokinetic profiles, which are essential for its practical use in drug development. Additionally, its low toxicity and high stability make it an attractive candidate for further clinical evaluation.
Clinical trials are currently underway to assess the safety and efficacy of 4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile. Preliminary results from Phase I trials have shown that the compound is well-tolerated by patients with minimal side effects. These findings are encouraging and pave the way for more advanced clinical trials to explore its therapeutic potential in larger patient populations.
The synthesis of 4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile involves several steps, including the formation of the thiomorpholine ring, the introduction of the 4-methylphenyl group, and the attachment of the propanoyl moiety. Various synthetic routes have been developed to optimize yield and purity, making it feasible for large-scale production. These synthetic methods are crucial for ensuring that sufficient quantities of the compound are available for preclinical and clinical studies.
In conclusion, 4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile (CAS No. 2189235-52-5) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features, combined with its favorable pharmacological properties, make it an exciting candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover its full potential, this compound holds great promise for improving patient outcomes in various medical conditions.
2189235-52-5 (4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile) 関連製品
- 2097924-33-7(N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide)
- 1805646-59-6(Ethyl 3-cyano-5-difluoromethoxy-4-nitrophenylacetate)
- 2138428-99-4(Tert-butyl 4-[4-(benzylamino)-1-hydroxybutan-2-yl]-3-methylpiperidine-1-carboxylate)
- 1802566-49-9(Bis(4-Cyanobenzyl)Amine Hydrochloride 1802566-49-9)
- 941885-59-2(ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate)
- 338755-04-7(1-(2,6-dichlorobenzyl)-N-(3,5-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide)
- 2763919-52-2([3-(2-Methoxyethyl)oxolan-3-yl]methanesulfonyl chloride)
- 476634-11-4(N-4-(1H-1,3-benzodiazol-2-yl)phenyl-2,5-dichlorobenzamide)
- 2165532-10-3(1-((1S,2S)-2-(3-bromophenyl)cyclopropyl)ethanone)
- 1807267-93-1(Ethyl 2-chloromethyl-5-cyano-4-(difluoromethoxy)benzoate)